N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride
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Overview
Description
“N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride” is a compound that has been studied for its potential antiproliferative activity . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton .
Synthesis Analysis
The synthesis of this compound involves the design and creation of two novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton . These compounds are characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position . The C-3-position of the 2-(3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus plays an essential role in the antiproliferative activity of the derivatives .Chemical Reactions Analysis
The chemical reactivity of this compound is demonstrated by its interaction with tubulin at micromolar levels, leading to the accumulation of cells in the G2/M phase of the cell cycle and to apoptotic cell death .Scientific Research Applications
- Microtubule Inhibitors : The presence of the 2-[(pyridin-3′-yl)acrylamido]-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine skeleton suggests that it might interfere with microtubule polymerization, a critical process in cell division . Further studies could explore its efficacy against specific cancer types.
- Cyanoacetamide Derivatives : This compound serves as a precursor for heterocyclic synthesis. Cyanoacetamide derivatives are privileged structures, and their reactivity allows the formation of diverse heterocyclic moieties. Researchers have utilized the active hydrogen on C-2 to create novel heterocycles .
- Indole Derivatives : Some derivatives of this compound, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, exhibit anti-inflammatory and analgesic activities. These properties make them interesting candidates for pain management .
- Microwave-Assisted Synthesis : The microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide under solvent-free conditions yields thiophene derivatives. These compounds may have applications in materials science or organic electronics .
- Pyrimidine-Derived Ribonucleosides : Related compounds have been tested for antiproliferative activity against various cancer cell lines and antiviral effects. Investigating the potential of this compound in similar studies could yield valuable insights .
Medicinal Chemistry and Drug Development
Heterocyclic Synthesis
Anti-Inflammatory and Analgesic Effects
Thiophene Derivatives
Antiviral and Antiproliferative Studies
Mechanism of Action
properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-chloro-1-benzothiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3OS2.ClH/c25-21-17-8-4-5-9-19(17)30-22(21)23(29)27-24-18(12-26)16-10-11-28(14-20(16)31-24)13-15-6-2-1-3-7-15;/h1-9H,10-11,13-14H2,(H,27,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVJZMSLGNOHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C#N)CC5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride |
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